
p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester: is a complex organic compound that features a combination of aromatic, ester, and oxazoline functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester typically involves the esterification of p-Toluic acid with methanol in the presence of a catalyst. One common method includes the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to the desired ester . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: In chemistry, p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound’s potential biological activities are of interest in medicinal chemistry. It may serve as a building block for the development of pharmaceuticals with specific biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. The oxazoline moiety, in particular, is known for its biological activity and could be leveraged in drug design.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials. Its ester functionality makes it suitable for polymerization reactions, leading to the formation of various polymeric materials.
作用機序
The mechanism by which p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester exerts its effects depends on its specific application. In biological systems, the oxazoline moiety may interact with specific enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical pathways .
類似化合物との比較
p-Toluic acid: A simpler compound with similar aromatic and carboxylic acid functionalities.
3-(2-Oxazolinyl)amino compounds: Compounds with the oxazoline moiety, known for their biological activities.
Methyl esters of aromatic acids: Compounds with ester functionalities, used in various synthetic applications.
Uniqueness: p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
特性
CAS番号 |
102395-99-3 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
methyl 3-(4,5-dihydro-1,3-oxazol-2-ylamino)-4-methylbenzoate |
InChI |
InChI=1S/C12H14N2O3/c1-8-3-4-9(11(15)16-2)7-10(8)14-12-13-5-6-17-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChIキー |
QDDBTTSWVOTEIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC2=NCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


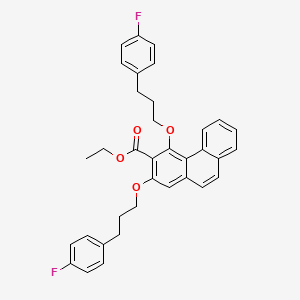
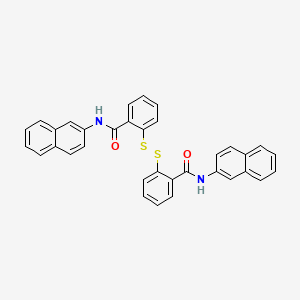
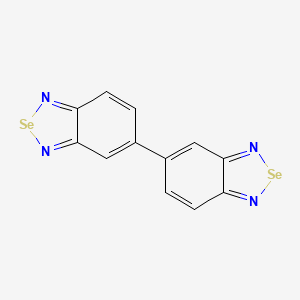
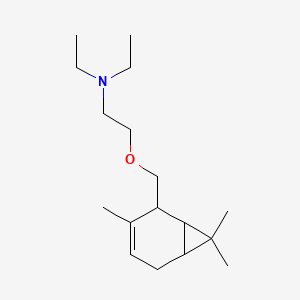
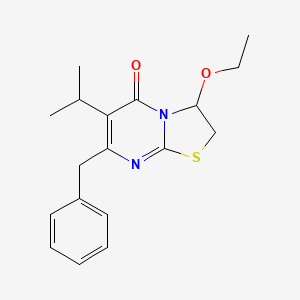
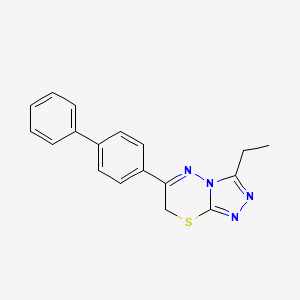
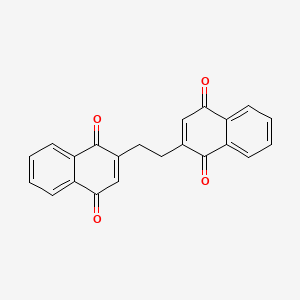
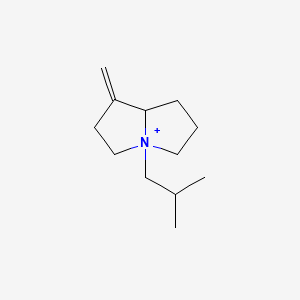
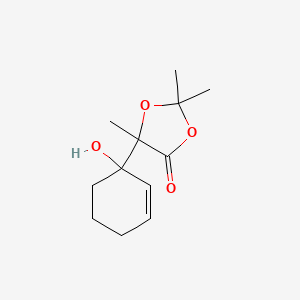
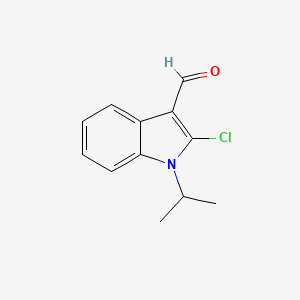
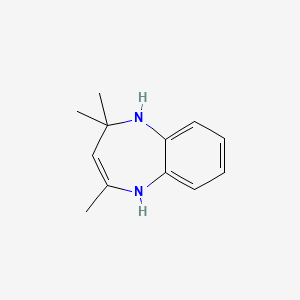
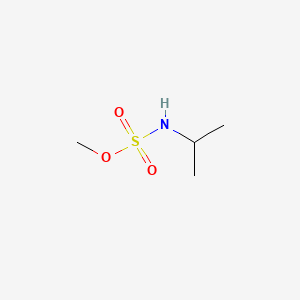
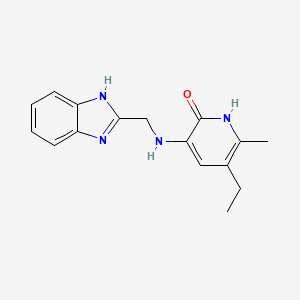
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
